Cas no 866615-10-3 (Benzene, 1-fluoro-2-propoxy-4-(trifluoromethyl)-)
866615-10-3 structure
Product Name:Benzene, 1-fluoro-2-propoxy-4-(trifluoromethyl)-
CAS No:866615-10-3
MF:C10H10F4O
MW:222.179417133331
CID:4261042
PubChem ID:23159156
Update Time:2025-04-24
Benzene, 1-fluoro-2-propoxy-4-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-fluoro-2-propoxy-4-(trifluoromethyl)-
- 866615-10-3
- SCHEMBL384449
- 1-fluoro-2-propoxy-4-(trifluoromethyl)benzene
- DTXSID901253768
- YDLIMIRAWKRQHO-UHFFFAOYSA-N
-
- Inchi: 1S/C10H10F4O/c1-2-5-15-9-6-7(10(12,13)14)3-4-8(9)11/h3-4,6H,2,5H2,1H3
- InChI Key: YDLIMIRAWKRQHO-UHFFFAOYSA-N
- SMILES: C1(F)=CC=C(C(F)(F)F)C=C1OCCC
Computed Properties
- Exact Mass: 222.06677759Da
- Monoisotopic Mass: 222.06677759Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 9.2Ų
Benzene, 1-fluoro-2-propoxy-4-(trifluoromethyl)- Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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